molecular structure and formula of 2-(Thiolan-3-yl)ethan-1-amine
molecular structure and formula of 2-(Thiolan-3-yl)ethan-1-amine
Executive Summary
2-(Thiolan-3-yl)ethan-1-amine (also known as 2-(tetrahydrothiophen-3-yl)ethanamine) is a saturated sulfur-containing heterocyclic building block. Unlike its aromatic analog (2-(thiophen-3-yl)ethanamine), this molecule possesses a flexible, puckered ring system and a chiral center at the C3 position. It serves as a critical "3D-scaffold" in modern Fragment-Based Drug Discovery (FBDD), allowing researchers to escape the "flatland" of traditional aromatic libraries while introducing specific metabolic handles via the sulfur atom.
Molecular Architecture & Physicochemical Profile
The molecule consists of a five-membered tetrahydrothiophene (thiolane) ring substituted at the 3-position with a 2-aminoethyl chain.
Core Identifiers
| Property | Data |
| IUPAC Name | 2-(Thiolan-3-yl)ethan-1-amine |
| Common Synonyms | 2-(Tetrahydrothiophen-3-yl)ethylamine; 3-(2-Aminoethyl)tetrahydrothiophene |
| Molecular Formula | C₆H₁₃NS |
| Molecular Weight | 131.24 g/mol |
| Chiral Center | C3 (Exists as (R) and (S) enantiomers) |
| CAS Number (Generic) | Note: Often indexed as the HCl salt or under specific enantiomers.[1][2][3][4] Parent aromatic CAS: 59311-67-0. |
Calculated Physicochemical Properties
| Descriptor | Value | Context |
| cLogP | ~1.2 – 1.6 | Moderately lipophilic; sulfur increases lipophilicity relative to oxygen (THF analog). |
| pKa (Basic) | ~10.5 | Typical primary aliphatic amine; exists as a cation at physiological pH. |
| H-Bond Donors | 2 | (–NH₂) |
| H-Bond Acceptors | 2 | (N, S) |
| Rotatable Bonds | 3 | High flexibility in the ethyl linker. |
Synthetic Pathways[5][6][7]
The synthesis of 2-(thiolan-3-yl)ethan-1-amine poses specific challenges regarding the poisoning of transition metal catalysts by the sulfur atom. Two primary routes are established: the hydrogenation of the aromatic precursor and the reduction of carboxylic acid derivatives.
Route A: Catalytic Hydrogenation of Thiophene Precursors
This route utilizes commercially available 2-(thiophen-3-yl)ethanamine. However, standard Pd/C hydrogenation is often inhibited by sulfur. High-pressure conditions with sulfur-resistant catalysts (e.g., Rhodium or Rhenium) are required.
Protocol:
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Substrate: 2-(Thiophen-3-yl)ethanamine (CAS 59311-67-0).
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Catalyst: 5% Rh/Al₂O₃ or Sulfided Pt/C.
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Conditions: 50–80 bar H₂, 80°C, Solvent: MeOH/AcOH.
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Workup: Filtration of catalyst, neutralization, and conversion to HCl salt for stability.
Route B: Construction via 3-Thiolanecarboxylic Acid (De Novo)
A more robust laboratory scale method avoids the aromatic reduction issues by building the chain from the saturated ring.
Step-by-Step Methodology:
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Starting Material: Thiolan-3-one or 3-Thiolanecarboxylic acid.
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Chain Extension: Conversion of the acid to the amide (via SOCl₂ then NH₃) followed by dehydration to the nitrile, or direct homologation.
-
Reduction:
Synthesis Visualization (DOT)
Caption: Comparative synthetic routes. Route A (Red to Green) involves aromatic ring reduction. Route B (Yellow to Green) involves chain extension and functional group reduction.
Structural Characterization
Verification of the saturated ring is critical, as partial reduction of thiophenes is a common impurity.
NMR Spectroscopy (Proton)
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Aromatic Region: Must be silent (absence of peaks > 6.5 ppm confirms saturation).
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Ring Protons: Complex multiplets between 1.5 ppm and 3.2 ppm due to the puckered ring conformation and diastereotopic protons.
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Linker: The
-methylene (next to NH₂) typically appears as a triplet or multiplet around 2.6–2.8 ppm.
Mass Spectrometry
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ESI-MS: [M+H]⁺ peak at m/z 132.1.
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Isotope Pattern: Distinctive ³⁴S isotope peak (approx 4.5% abundance relative to ³²S) at m/z 134.1.
Medicinal Chemistry Applications
Bioisosterism & 3D Geometry
The thiolane ring is a bioisostere of:
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Tetrahydrofuran (THF): Thiolane is more lipophilic and the Sulfur atom is a softer nucleophile/acceptor.
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Cyclopentane: Thiolane introduces a dipole and specific metabolic susceptibility not present in the carbocycle.
Unlike the planar thiophene, the thiolane ring adopts an "envelope" or "half-chair" conformation. This allows the ethylamine side chain to project into specific sub-pockets of a receptor (e.g., GPCRs or Kinases) with a defined vector, critical for optimizing binding enthalpy.
Metabolic Liability: S-Oxidation
The sulfur atom is a "soft spot" for metabolic oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.
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Phase I Metabolism:
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Sulfoxide (Chiral): Formation of the sulfoxide (S=O) creates a new chiral center at sulfur, leading to diastereomers.
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Sulfone: Further oxidation to the sulfone (O=S=O).
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Design Note: If the sulfoxide is an active metabolite, the drug may need to be administered as the sulfone to avoid variable metabolic clearance.
Metabolic Pathway Diagram (DOT)
Caption: Oxidative metabolic cascade. The sulfide is sequentially oxidized to the sulfoxide and sulfone, increasing polarity and water solubility.
Handling & Safety
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Odor: Like most low-molecular-weight organic sulfides, the free base has a potent, disagreeable "stench" (garlic/gas-like).
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Mitigation: Handle only in a fume hood. Treat glassware with bleach (NaOCl) to oxidize residuals to the odorless sulfoxide/sulfone before removing from the hood.
-
-
Stability: The free amine absorbs CO₂ from air (carbamate formation). Store as the Hydrochloride (HCl) or Oxalate salt for long-term stability.
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Toxicity: Skin and eye irritant. Potential sensitizer due to the reactive amine and sulfur moiety.
References
-
PubChem Compound Summary. 2-Cyclopentyl-2-(thiolan-3-yl)ethanamine (Structural Analog). National Center for Biotechnology Information. [Link]
-
Keimer, A., Haut, F.L. (2025). "Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis." Angewandte Chemie International Edition. [Link]
Sources
- 1. 2-{[2-(thiophen-3-yl)ethyl]sulfanyl}ethan-1-amine hydrochloride | 2418707-78-3 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. CN103373982A - Synthetic method of 2-thiophene ethylamine - Google Patents [patents.google.com]
- 6. CN101885720A - A kind of synthetic method of 2-thienylethylamine - Google Patents [patents.google.com]
- 7. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
